![molecular formula C20H19NOS B2858462 3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide CAS No. 188849-53-8](/img/structure/B2858462.png)
3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide, also known as MPSP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. MPSP belongs to the class of compounds known as sulfonamides, which have been used as antibacterial agents for decades. However, MPSP has been found to exhibit a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of new N-(naphthalen-1-yl)propanamide derivatives, including modifications similar to "3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide," has been explored for their antimicrobial activities. These compounds have shown notable activity against a range of bacteria and fungi species. Especially, certain derivatives exhibited significant antifungal activity and anti-gram-positive bacterial activity at concentrations comparable to established antimicrobials like ketoconazole and chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Evaluation
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to "this compound," have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds displayed potent cytotoxic activity, with certain derivatives showing remarkable activity. Their mechanism involves inducing apoptosis and arresting the cell cycle, which indicates their potential as agents against various types of cancer (Ravichandiran et al., 2019).
Chemical Synthesis and Structural Analysis
The compound and its derivatives are also involved in studies focusing on chemical synthesis techniques and structural analysis, including X-ray diffraction and spectroscopy. These studies provide insights into the molecular structure, stability, and potential applications of such compounds in materials science and chemical engineering (Cho, Kim, Jeon, & Kim, 2013).
Materials Science Applications
Research into the synthesis and properties of polyimides and copolymers based on naphthalene derivatives, including sulfonated versions, has highlighted their potential applications in materials science, particularly in creating membranes for fuel cells and gas separation technologies. These studies emphasize the role of such compounds in developing advanced materials with specific physicochemical properties (Einsla et al., 2005).
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-15-9-11-17(12-10-15)23-14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFTVRFBVCYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
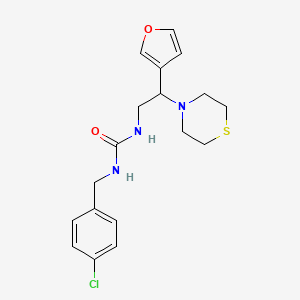

![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)


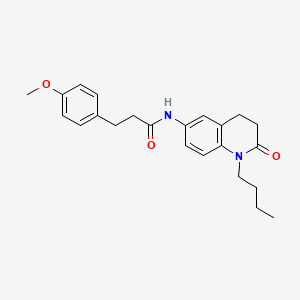
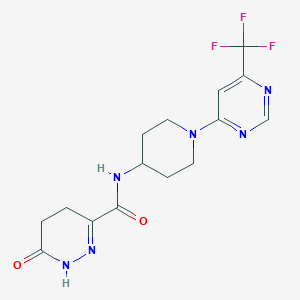
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2858393.png)
![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile](/img/no-structure.png)
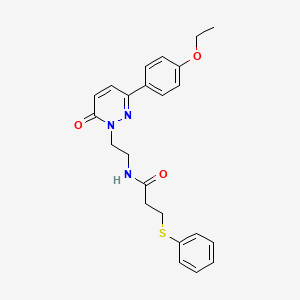
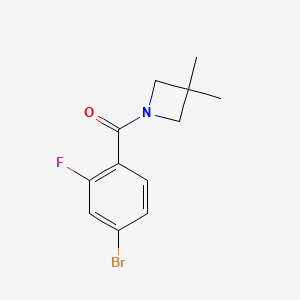
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)
